molecular formula C9H7BrFNO B1383023 (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide CAS No. 568595-13-1

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide

Cat. No.: B1383023
CAS No.: 568595-13-1
M. Wt: 244.06 g/mol
InChI Key: SCDLSFGVHUZTAE-DUXPYHPUSA-N
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Description

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromo and a fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies due to its unique substituents.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.

    Formation of the Enamide: The aniline is reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired enamide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The double bond in the enamide can be subjected to oxidation or reduction reactions, leading to the formation of different products.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the bromo or fluoro group with other nucleophiles, while oxidation or reduction can modify the double bond or the amide group.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing their activity. The bromo and fluoro substituents can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Chloro-2-fluorophenyl)prop-2-enamide: Similar structure but with a chloro substituent instead of bromo.

    (2E)-3-(4-Bromo-2-chlorophenyl)prop-2-enamide: Similar structure but with a chloro substituent instead of fluoro.

Uniqueness

The presence of both bromo and fluoro substituents in (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide can impart unique chemical properties, such as increased reactivity in substitution reactions and potential for specific interactions in biological systems.

Properties

IUPAC Name

(E)-3-(4-bromo-2-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H2,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDLSFGVHUZTAE-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)F)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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